molecular formula C15H14ClNO2S B2878592 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline CAS No. 301683-40-9

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline

Cat. No.: B2878592
CAS No.: 301683-40-9
M. Wt: 307.79
InChI Key: RMRCIUGTXUYGNZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline is an organic compound that belongs to the class of sulfonyl quinolines This compound is characterized by the presence of a 4-chloro-benzenesulfonyl group attached to a tetrahydro-quinoline ring

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

The mode of action of this compound involves its interaction with its target molecules. The compound likely undergoes an electrophilic aromatic substitution reaction . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Factors such as the compound’s chemical structure and physicochemical properties, including its molecular weight and solubility, would likely influence its adme properties and thus its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets. These effects could range from changes in enzyme activity and cellular signaling to alterations in gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the specific biological environment within the body, including the presence of various enzymes and transport proteins, and the characteristics of different tissues and organs .

Preparation Methods

The synthesis of 1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-benzenesulfonyl chloride and tetrahydro-quinoline.

    Reaction Conditions: The reaction between 4-chloro-benzenesulfonyl chloride and tetrahydro-quinoline is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-(4-Chloro-benzenesulfonyl)-1,2,3,4-tetrahydro-quinoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Chloro-benzenesulfonyl)-piperazine and 1-(4-Chloro-benzenesulfonyl)-pyridine share structural similarities.

    Uniqueness: The presence of the tetrahydro-quinoline ring in this compound imparts unique chemical properties and potential biological activities that distinguish it from other related compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRCIUGTXUYGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324184
Record name 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642282
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301683-40-9
Record name 1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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